molecular formula C10H13NO3 B2584249 N-(oxan-3-yl)furan-2-carboxamide CAS No. 1341093-57-9

N-(oxan-3-yl)furan-2-carboxamide

Cat. No. B2584249
CAS RN: 1341093-57-9
M. Wt: 195.218
InChI Key: FTKWPHHIEUTQGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(oxan-3-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds . Another study reported the synthesis of N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .

Scientific Research Applications

High-Performance Energetic Materials

One application of compounds related to N-(oxan-3-yl)furan-2-carboxamide is in the development of high-performance energetic materials. A study by Zhang and Shreeve (2014) on 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives, which involve the assembly of diverse N-O building blocks, highlighted their potential as energetic materials with high density, moderate to good thermal stability, and excellent detonation properties. These materials are promising for applications requiring high-performance explosives due to their superior qualities, including a high calculated crystal density and detonation performance (Zhang & Shreeve, 2014).

Tyrosinase Inhibitors for Cosmetic and Therapeutic Uses

Dige et al. (2019) synthesized new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives as potent tyrosinase inhibitors, which have applications in cosmetic and therapeutic areas, particularly for conditions like hyperpigmentation and melanoma. These compounds were found to inhibit tyrosinase more effectively than kojic acid, a standard inhibitor, suggesting their potential as more effective alternatives for skin lightening and treating melanogenesis-related diseases (Dige et al., 2019).

Antimicrobial Activity

Compounds related to this compound also show promise in antimicrobial applications. Zanatta et al. (2007) reported the synthesis and characterization of a series of furan-3-carboxamides with significant in vitro antimicrobial activity against various microorganisms, including yeast, bacteria, and fungi. This research opens up potential uses in developing new antimicrobial agents to combat infectious diseases (Zanatta et al., 2007).

Molecular Docking and In Silico Studies

Further, Siddiqa et al. (2022) explored N-(4-bromophenyl)furan-2-carboxamide and its analogues for antibacterial activities against drug-resistant bacteria. The study not only showed significant activity against bacteria like A. baumannii and K. pneumoniae but also validated the molecular interactions through docking studies and molecular dynamics simulations, indicating the potential for developing novel antibacterial agents (Siddiqa et al., 2022).

Influenza A Virus Inhibitors

Yongshi et al. (2017) identified furan-carboxamide derivatives as novel inhibitors of the lethal H5N1 influenza A virus. The structure-activity relationship (SAR) studies highlighted the significant influence of the dimethyl-substituted heterocyclic moiety on anti-influenza activity, offering a new scaffold for developing antiviral drugs (Yongshi et al., 2017).

Future Directions

The future directions for “N-(oxan-3-yl)furan-2-carboxamide” and similar compounds could involve further investigation of their potential pharmacological and medical applications. For instance, a compound with a similar scaffold showed potent anticancer activity, suggesting that it merits further study .

Mechanism of Action

Target of Action

N-(oxan-3-yl)furan-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Specifically, this compound derivatives have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

The mode of action of this compound involves its interaction with its primary target, the EGFR . The compound’s interaction with EGFR leads to changes in the receptor’s activity, which can result in the inhibition of cancer cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those related to EGFR signaling . EGFR is a key player in many cellular processes, including cell proliferation and survival . By inhibiting EGFR, this compound can disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of EGFR signaling . This can lead to a decrease in cancer cell proliferation and survival .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s photodegradation in sunlit surface waters can be influenced by the presence of singlet oxygen and triplet chromophoric dissolved organic matter

properties

IUPAC Name

N-(oxan-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKWPHHIEUTQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.